molecular formula C8H13ClO3 B14807128 1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B14807128
M. Wt: 192.64 g/mol
InChI Key: GHYNHNMCSWFULR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[222]octane is a bicyclic organic compound with a unique structure that includes a chloromethyl group and an ethyl group attached to a trioxabicyclo[222]octane framework

Preparation Methods

The synthesis of 1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with chloromethylating agents in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The ethyl group and the trioxabicyclo[2.2.2]octane framework contribute to the compound’s overall stability and reactivity. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

1-(Chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane can be compared with similar compounds such as:

Properties

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

1-(chloromethyl)-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C8H13ClO3/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h2-6H2,1H3

InChI Key

GHYNHNMCSWFULR-UHFFFAOYSA-N

Canonical SMILES

CCC12COC(OC1)(OC2)CCl

Origin of Product

United States

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